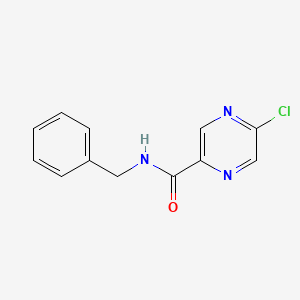

N-benzyl-5-chloropyrazine-2-carboxamide

Description

Properties

IUPAC Name |

N-benzyl-5-chloropyrazine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN3O/c13-11-8-14-10(7-15-11)12(17)16-6-9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACZUOVLQJHTYDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=CN=C(C=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-5-chloropyrazine-2-carboxamide typically involves the condensation of 5-chloropyrazine-2-carboxylic acid with benzylamine. The reaction is carried out in the presence of a coupling agent such as thionyl chloride or carbodiimide to facilitate the formation of the amide bond . The reaction conditions often include refluxing the reactants in an appropriate solvent like toluene or dichloromethane for several hours to achieve optimal yields.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction parameters, such as temperature, pressure, and reactant concentrations, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-5-chloropyrazine-2-carboxamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom on the pyrazine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxide derivatives or reduction to yield amine derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiourea, and the reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride (LAH) are used under controlled conditions.

Major Products Formed

Substitution Reactions: Products include various substituted pyrazine derivatives depending on the nucleophile used.

Oxidation and Reduction: Products include N-oxide derivatives and amine derivatives, respectively.

Scientific Research Applications

Synthesis and Structural Characteristics

N-benzyl-5-chloropyrazine-2-carboxamide can be synthesized through aminolysis reactions involving substituted pyrazinecarboxylic acid chlorides and benzylamines. The introduction of the benzyl group and the chlorine atom at the 5-position of the pyrazine ring are crucial for enhancing biological activity. The compound's structure allows for various substitutions that can influence its lipophilicity and biological efficacy.

Antimycobacterial Activity

One of the most notable applications of this compound is its antimycobacterial activity . Research indicates that this compound exhibits significant activity against Mycobacterium tuberculosis (Mtb) and other mycobacterial strains. For instance, studies have shown that derivatives of N-benzylpyrazine-2-carboxamides demonstrate minimal inhibitory concentrations (MICs) ranging from 1.56 to 6.25 µg/mL against Mtb strains .

Table 1: Antimycobacterial Activity of this compound Derivatives

| Compound | MIC (µg/mL) | Activity Against |

|---|---|---|

| This compound | 6.25 | Mtb H37Rv |

| 5-tert-butyl-6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide | 6.25 | Mtb H37Rv |

| 5-chloro-N-(3-trifluoromethylbenzyl)pyrazine-2-carboxamide | 12.5 | Mtb H37Rv |

This compound has been found to be comparable to the standard drug pyrazinamide (PZA), particularly against resistant strains, highlighting its potential as a lead compound for further development .

Antifungal and Antibacterial Activities

In addition to its antimycobacterial properties, this compound has shown antifungal activity against strains such as Trichophyton mentagrophytes and antibacterial effects against various Gram-positive bacteria . The structure-activity relationship studies indicate that modifications on the benzyl moiety can significantly affect the compound's efficacy.

Table 2: Antifungal and Antibacterial Activity

| Compound | MIC (µg/mL) | Activity Against |

|---|---|---|

| This compound | 15.62 | Staphylococcus aureus |

| N-benzyl-3-chloro-pyrazine-2-carboxamide | 7.81 | Staphylococcus epidermidis |

Structure-Activity Relationships (SAR)

Understanding SAR is crucial for optimizing the biological activity of this compound derivatives. Studies suggest that increasing lipophilicity through alkyl substitutions enhances antimycobacterial activity, while specific substituents on the benzyl group can modulate both potency and selectivity against target pathogens .

Lipophilicity Considerations

The lipophilicity of these compounds plays a significant role in their absorption and distribution within biological systems. Compounds with higher log P values generally exhibit better membrane permeability, which is essential for effective drug action against intracellular pathogens like Mtb .

Case Studies

Several studies have documented the promising results of this compound in vitro:

- Study on Mycobacterial Strains : A series of derivatives were tested against multiple strains of Mtb, with several compounds demonstrating MIC values comparable to existing treatments, indicating their potential as new therapeutic agents .

- Cytotoxicity Assessments : In vitro cytotoxicity tests showed that many derivatives had low toxicity profiles, making them suitable candidates for further development as safe antimycobacterial agents .

- Molecular Docking Studies : Computational studies have provided insights into how these compounds interact with target enzymes in Mtb, aiding in the rational design of more potent derivatives .

Mechanism of Action

The mechanism of action of N-benzyl-5-chloropyrazine-2-carboxamide involves its interaction with specific molecular targets. For instance, its antimycobacterial activity is attributed to its ability to inhibit the enoyl-ACP-reductase enzyme in Mycobacterium tuberculosis, disrupting the synthesis of mycolic acids essential for the bacterial cell wall . The compound’s antimicrobial properties are also linked to its ability to interfere with bacterial DNA replication and protein synthesis .

Comparison with Similar Compounds

Key Research Findings and Implications

Structure-Activity Relationship (SAR) : The -CH₂- bridge in benzyl derivatives significantly diminishes antimycobacterial potency compared to phenyl analogs. Removing the bridge enhances activity, suggesting that planar aromatic systems optimize target binding .

Synthetic Flexibility : The pyrazine-2-carboxamide scaffold permits diverse substitutions (e.g., tert-butyl, thiophene), though biological outcomes vary widely depending on substituent size and electronic properties .

Methodological Consistency : Comparative studies by Servusová et al. using standardized MIC assays underscore the reliability of these findings across multiple publications.

Biological Activity

N-benzyl-5-chloropyrazine-2-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its biological activity against various pathogens, including mycobacteria. This article summarizes the synthesis, biological evaluations, structure-activity relationships (SAR), and potential applications of this compound based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 5-chloropyrazine-2-carboxylic acid derivatives with benzylamine under controlled conditions. The resulting compounds are then purified and characterized using spectroscopic techniques such as IR and NMR to confirm their structures .

Antimycobacterial Activity

This compound has been evaluated for its antimycobacterial properties, particularly against Mycobacterium tuberculosis (Mtb) and other mycobacterial strains. The minimal inhibitory concentration (MIC) values have been reported to vary significantly among different derivatives:

| Compound | MIC (µg/mL) | Activity Against |

|---|---|---|

| This compound | 12.5 - 25 | Mtb |

| 5-chloro-N-(4-methylbenzyl)pyrazine-2-carboxamide | 3.13 | M. kansasii |

| 5-chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamide | 6.25 | M. kansasii |

| 5-tert-butyl-6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide | 6.25 | Mtb |

These results indicate that while N-benzyl derivatives exhibit moderate activity, certain modifications can enhance their efficacy significantly .

Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by various structural modifications:

- Substituent Effects : The presence of different substituents on the benzyl moiety affects lipophilicity and ultimately the antimicrobial activity. For instance, alkyl substitutions generally increase activity against mycobacterial strains due to improved membrane permeability.

- Position of Chlorine : The position of chlorine substitution on the pyrazine ring also plays a crucial role; compounds with chlorine at different positions exhibit varying levels of activity against Mtb and other strains .

- Comparison with Other Derivatives : Studies have shown that N-benzyl derivatives tend to have lower antimycobacterial activity compared to their N-phenyl counterparts, indicating that the benzyl group may not be as effective as other substituents in enhancing biological activity .

Cytotoxicity Studies

In vitro cytotoxicity assessments revealed that some derivatives of this compound possess favorable selectivity indexes (SI), indicating low toxicity towards human cell lines. For example, certain derivatives demonstrated IC50 values in the hundreds of µM range, which suggests a potential for further development as therapeutic agents with minimal side effects .

Case Studies

Several case studies highlight the effectiveness of this compound derivatives:

- Study on Mycobacterium tuberculosis : A series of substituted N-benzylpyrazine derivatives were tested against Mtb, with some showing MIC values comparable to first-line treatments like pyrazinamide (PZA). Notably, compounds with longer alkyl chains exhibited enhanced activity .

- Activity Against Drug-resistant Strains : Certain derivatives have shown promising results against drug-resistant strains of mycobacteria, including Mycobacterium kansasii, which is naturally resistant to PZA. This highlights their potential as alternatives in tuberculosis therapy .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-benzyl-5-chloropyrazine-2-carboxamide, and how can purity be validated?

- Methodology : The compound can be synthesized via acylation of 5-chloropyrazine-2-carboxylic acid with benzylamine using coupling agents like EDCI or DCC in anhydrous DCM. Post-synthesis, purity should be validated using HPLC (≥95% purity) and characterized via -/-NMR to confirm the benzyl group (δ ~4.6 ppm for CH, aromatic protons at δ 7.2–7.4 ppm) and pyrazine backbone (δ 8.3–8.9 ppm) .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

- Methodology : Use FT-IR to confirm amide C=O stretching (~1650–1680 cm) and pyrazine ring vibrations (~1500–1600 cm). Single-crystal X-ray diffraction (SCXRD) is ideal for resolving bond lengths and angles, particularly the chloropyrazine-carboxamide linkage (average C-Cl bond: ~1.73 Å; C=O bond: ~1.22 Å) .

Q. How can AutoDock Vina be applied to study ligand-receptor interactions for this compound?

- Methodology : Prepare the compound’s 3D structure using tools like Open Babel, then dock against target proteins (e.g., kinases) using AutoDock Vina. Set grid boxes to cover active sites (e.g., 25 × 25 × 25 Å) and apply Lamarckian genetic algorithms. Validate docking poses with RMSD clustering (<2.0 Å) and compare binding energies (ΔG ≤ −7.0 kcal/mol) .

Advanced Research Questions

Q. How can conflicting data between computational docking and experimental binding assays be resolved?

- Methodology : Perform molecular dynamics (MD) simulations (e.g., GROMACS) to assess stability of docked complexes over 50–100 ns. Analyze hydrogen bond occupancy (>50% stability) and RMSF for flexible regions. Cross-validate with SPR (surface plasmon resonance) to measure experimental K values, ensuring correlation with computational ΔG .

Q. What strategies optimize the synthesis yield of N-benzyl-5-chloropyrazine-2-carboxamide under solvent-free conditions?

- Methodology : Use mechanochemical synthesis (ball milling) with stoichiometric ratios of reactants (1:1.05 carboxy:amine). Monitor reaction progress via in-situ Raman spectroscopy for real-time carbonyl peak (1720 cm) disappearance. Post-milling, recrystallize from ethanol/water (7:3 v/v) to achieve yields >85% .

Q. How do substituents on the benzyl group affect the compound’s bioactivity?

- Methodology : Synthesize derivatives (e.g., para-nitro, meta-methoxy benzyl) and test against enzyme targets (e.g., EGFR kinase). Use QSAR models (e.g., CoMFA) to correlate substituent Hammett σ values with IC. For electron-withdrawing groups (e.g., -NO), expect enhanced activity due to increased electrophilicity of the pyrazine ring .

Q. What advanced NMR techniques resolve dynamic behavior in solution?

- Methodology : Employ -DOSY to assess diffusion coefficients and confirm monomeric state (D ~1.5 × 10 m/s in DMSO-d). Use -HSQC to probe amide nitrogen environments, correlating chemical shifts (δ ~120–130 ppm) with hydrogen-bonding interactions .

Data Contradiction Analysis

Q. How to address discrepancies between SCXRD and DFT-optimized geometries?

- Methodology : Compare torsion angles (e.g., benzyl C-N-C=O dihedral: ~10° in SCXRD vs. ~15° in DFT/B3LYP/6-311++G**). Apply dispersion corrections (e.g., D3-BJ) in DFT to improve non-covalent interaction modeling. Use Hirshfeld surface analysis to quantify intermolecular forces (e.g., H-bonding vs. van der Waals) in crystals .

Q. Why do UV-Vis spectra show solvatochromic shifts inconsistent with TD-DFT predictions?

- Methodology : Include explicit solvent molecules (e.g., 3–5 HO) in TD-DFT calculations (CAM-B3LYP/def2-TZVP). Compare experimental λ in ethanol (e.g., 290 nm) with computed excitations. Adjust solvent polarity parameters (e.g., SMD model) to reduce error margins (<10 nm) .

Experimental Design Tables

| Parameter | Typical Value | Reference |

|---|---|---|

| HPLC retention time | 6.8 min (C18, 70:30 MeCN:HO) | |

| SCXRD resolution | 0.84 Å | |

| Docking RMSD threshold | <2.0 Å | |

| MD simulation duration | 100 ns |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.